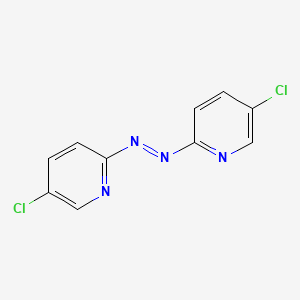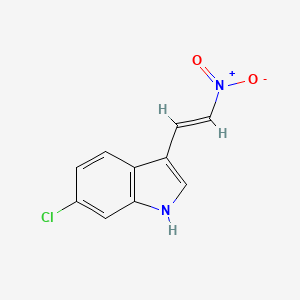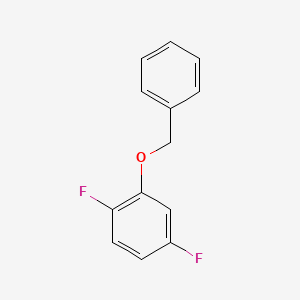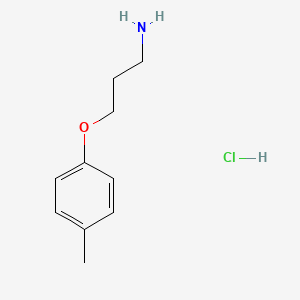
6-(2-Methoxy-5-methylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxy-5-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxy-5-methylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylboronic acid and 2-bromopyridine-6-carboxylic acid.
Suzuki Coupling Reaction: The two starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 6-(2-Methoxy-5-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-(2-Hydroxy-5-methylphenyl)picolinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in the formation of 6-(2-Methoxy-5-methylphenyl)picolinyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: 6-(2-Hydroxy-5-methylphenyl)picolinic acid.
Reduction: 6-(2-Methoxy-5-methylphenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-(2-Methoxy-5-methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes.
作用机制
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune responses. Its effects on these pathways are being studied to understand its potential therapeutic applications.
相似化合物的比较
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the phenyl ring.
2-Methoxy-6-picolinic acid: Similar structure but with different substitution patterns on the phenyl ring.
6-Methylpicolinic acid: Similar structure but lacks the methoxy group.
Uniqueness: 6-(2-Methoxy-5-methylphenyl)picolinic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-13(18-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYVVKRBOFKQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330184.png)











